3-benzyl-5-[(2-chloro-6-fluorobenzyl)oxy]-4,7-dimethyl-2H-chromen-2-one
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Overview
Description
3-benzyl-5-[(2-chloro-6-fluorobenzyl)oxy]-4,7-dimethyl-2H-chromen-2-one is a synthetic organic compound that belongs to the class of chromen-2-one derivatives This compound is characterized by its complex molecular structure, which includes benzyl, chloro, and fluorobenzyl groups attached to a chromen-2-one core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-benzyl-5-[(2-chloro-6-fluorobenzyl)oxy]-4,7-dimethyl-2H-chromen-2-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Preparation of 2-chloro-6-fluorobenzyl chloride: This intermediate can be synthesized by the chlorination of 2-chloro-6-fluorotoluene using chromyl chloride.
Formation of the chromen-2-one core: The chromen-2-one core can be synthesized through a series of reactions involving the condensation of appropriate starting materials under acidic or basic conditions.
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
3-benzyl-5-[(2-chloro-6-fluorobenzyl)oxy]-4,7-dimethyl-2H-chromen-2-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzyl and chloro positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
3-benzyl-5-[(2-chloro-6-fluorobenzyl)oxy]-4,7-dimethyl-2H-chromen-2-one has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, such as antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, including drug development and medicinal chemistry.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 3-benzyl-5-[(2-chloro-6-fluorobenzyl)oxy]-4,7-dimethyl-2H-chromen-2-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity, and influencing various biochemical pathways. Detailed studies on its mechanism of action are essential to understand its potential therapeutic applications and biological activities.
Comparison with Similar Compounds
Similar Compounds
- 3-benzyl-5-{3-[(2-chloro-6-fluorobenzyl)oxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one
- 3-[(2-chloro-6-fluorobenzyl)oxy]benzaldehyde
Uniqueness
3-benzyl-5-[(2-chloro-6-fluorobenzyl)oxy]-4,7-dimethyl-2H-chromen-2-one is unique due to its specific combination of functional groups and its chromen-2-one core structure
Properties
Molecular Formula |
C25H20ClFO3 |
---|---|
Molecular Weight |
422.9 g/mol |
IUPAC Name |
3-benzyl-5-[(2-chloro-6-fluorophenyl)methoxy]-4,7-dimethylchromen-2-one |
InChI |
InChI=1S/C25H20ClFO3/c1-15-11-22(29-14-19-20(26)9-6-10-21(19)27)24-16(2)18(25(28)30-23(24)12-15)13-17-7-4-3-5-8-17/h3-12H,13-14H2,1-2H3 |
InChI Key |
IUCLTPKDEHLCMD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C(=C(C(=O)O2)CC3=CC=CC=C3)C)C(=C1)OCC4=C(C=CC=C4Cl)F |
Origin of Product |
United States |
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